Dichlorosilane

Beschreibung

Contextualization within Silicon Chemistry and Materials Science

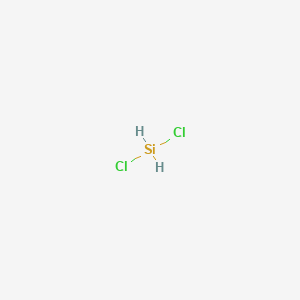

Dichlorosilane (DCS), with the chemical formula H₂SiCl₂, is a significant compound within the field of silicon chemistry and a cornerstone material in advanced materials science. wikipedia.org As a member of the chlorosilane family, which includes trichlorosilane (B8805176), and silicon tetrachloride, this compound serves as a critical intermediate and precursor in the synthesis of high-purity silicon-based materials. siadmi.com Its molecular structure is analogous to dichloromethane, with a central silicon atom bonded to two hydrogen and two chlorine atoms. fireengineering.com In the broader context of materials science, this compound is indispensable for the fabrication of microelectronics, optoelectronic components, and integrated circuits. acs.orgnih.gov It is a key silicon source gas used to deposit thin films of polycrystalline silicon, epitaxial silicon, silicon dioxide, and silicon nitride, which are fundamental components of semiconductor devices. siadmi.comwikipedia.org The trend in semiconductor manufacturing is moving towards the increased use of this compound over higher-temperature precursors like trichlorosilane and silicon tetrachloride due to its favorable processing characteristics. siadmi.com

Scope and Significance of this compound Research

Research into this compound is primarily driven by the relentless demand for higher-purity materials in the semiconductor industry. businessresearchinsights.comdatainsightsmarket.com The performance of modern electronic devices, particularly in advanced CMOS technology, is highly sensitive to impurities, making the use of ultra-pure precursors like semiconductor-grade DCS essential. businessresearchinsights.comdatainsightsmarket.com The global market for semiconductor-grade DCS was valued at approximately $77 million in 2025 and is projected to grow, underscoring its industrial importance. datainsightsmarket.com

The significance of DCS research lies in its role as a precursor that decomposes at lower temperatures and provides higher growth rates of silicon crystals compared to other silicon sources. wikipedia.orgwechemglobal.com This allows for more efficient manufacturing processes and the production of high-quality, thick epitaxial silicon layers with strong structural integrity. wikipedia.orgwechemglobal.com Current research focuses on optimizing DCS production, enhancing its purity to 5N (99.999%) and 6N (99.9999%) levels, and improving its application in various chemical vapor deposition (CVD) techniques. datainsightsmarket.com Furthermore, studies are exploring its use in novel applications, such as the synthesis of silicon nanocrystallites for high-performance lithium-ion battery anodes and the development of more sensitive gas sensors. rsc.orgafricaresearchconnects.com

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

Cl2H2Si SiH2Cl2 |

|---|---|

Molekulargewicht |

101.00 g/mol |

IUPAC-Name |

dichlorosilane |

InChI |

InChI=1S/Cl2H2Si/c1-3-2/h3H2 |

InChI-Schlüssel |

MROCJMGDEKINLD-UHFFFAOYSA-N |

SMILES |

[SiH2](Cl)Cl |

Kanonische SMILES |

[SiH2](Cl)Cl |

Siedepunkt |

8 °C |

Flammpunkt |

-28 °C c.c. |

melting_point |

-122 °C |

Physikalische Beschreibung |

Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |

Löslichkeit |

Solubility in water: reaction |

Dampfdichte |

Relative vapor density (air = 1): 3.48 |

Dampfdruck |

Vapor pressure, kPa at 20 °C: 163.6 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Transformation Pathways for Dichlorosilane

Industrial-Scale Dichlorosilane Production Processes

On an industrial scale, the generation of this compound is dominated by processes that manipulate the chemical equilibrium of chlorosilanes. nih.govnih.gov The most prevalent and economically significant method involves the catalytic redistribution of trichlorosilane (B8805176). chemicalbook.com This process is often integrated within larger silicon production facilities, such as those employing the Siemens process, where by-products can be recycled and utilized. acs.org

The cornerstone of industrial this compound production is the catalytic disproportionation (or redistribution) of trichlorosilane (TCS). segovia-hernandez.comchemicalbook.com This is an equilibrium reaction where two molecules of trichlorosilane react to form one molecule of this compound and one molecule of silicon tetrachloride. ntnu.noaidic.it

The primary reaction is: 2SiHCl₃ ⇌ SiH₂Cl₂ + SiCl₄

This reaction is the first in a series of consecutive, reversible disproportionation steps that can ultimately lead to the formation of monochlorosilane (MCS) and silane (B1218182) (SiH₄). ntnu.nonih.gov However, by controlling reaction conditions and utilizing specific catalysts, the process can be optimized to favor the production of this compound. nih.gov The reaction is typically carried out in fixed-bed reactors. segovia-hernandez.comnih.gov

Homogeneous catalysts, which exist in the same phase as the reactants, have been investigated for trichlorosilane disproportionation. These catalysts primarily include organic compounds containing nitrogen atoms that act as electron pair donors, such as tertiary amines and quaternary ammonium (B1175870) salts. mdpi.comgoogle.comgoogle.comkaist.ac.kr Research has shown that tertiary amines, like triethylamine, can be more effective than quaternary ammonium chloride catalysts for this reaction. kaist.ac.kr The catalytic activity is influenced by the molecular structure of the amine, with less steric hindrance around the nitrogen atom leading to higher activity. kaist.ac.kr

To overcome the separation issues associated with homogeneous systems, industrial processes predominantly employ heterogeneous catalysts. google.com These solid-phase catalysts are easily contained within a fixed-bed reactor, allowing for continuous processing without contamination of the product stream. mdpi.comgoogle.com

Heterogeneous Catalysis in this compound Disproportionation

Ion-Exchange Resin Catalysts

Among the most widely used heterogeneous catalysts are nitrogen-containing anion-exchange resins. nih.govresearchgate.net These are typically macroporous polymers, such as styrene-divinylbenzene copolymers, functionalized with tertiary amine or quaternary ammonium groups. pensoft.net Commercially known examples include Amberlyst™ A-21, Amberlite® IRA-400, and DOWEX MWA-1. mdpi.comresearchgate.netmdpi.com

These resins are effective due to their high specific surface area and chemically inert matrices. researchgate.net The catalytic mechanism involves the silicon atom acting as an acceptor for the electron pairs on the nitrogen atoms of the resin's functional groups. mdpi.com A primary limitation of many standard ion-exchange resins is their low thermal stability, which often restricts reaction temperatures to below 80°C. mdpi.com However, more heat-resistant resins, such as those based on vinyl pyridine (B92270) copolymers, have been developed to allow for higher operating temperatures, which can improve reaction kinetics. mdpi.com

| Catalyst Type | Specific Example | Key Research Findings | Apparent Activation Energy (Ea) |

|---|---|---|---|

| Ion-Exchange Resin | Amberlyst A-21 | Effective in gas-phase disproportionation; stable activity demonstrated over three months at 423 K. The rate-determining step is suggested to be the desorption of STC from active sites. researchgate.net | 37.12 kJ/mol (in the range of 333–423 K) researchgate.net |

| Ion-Exchange Resin | VP-1AP (Vinyl Pyridine-based) | Catalytic activity is comparable to other known catalysts, with the benefit of higher thermal stability allowing for improved kinetic characteristics. mdpi.com | Not specified |

| Ion-Exchange Resin | DOWEX MWA-1 | A weakly basic tertiary-amine anionite with a macroporous structure studied for liquid-phase disproportionation. mdpi.com | Not specified |

| Supported Ionic Liquid (SILP) | Imidazolium chloride on styrene-divinylbenzene | Demonstrated high catalytic activity in the gas phase. researchgate.net | 67.44 kJ/mol (for 15 wt.% ionic liquid) researchgate.net |

| Supported Ionic Liquid (SILP) | Imidazole-based IL on silica (B1680970) support | Catalytic systems on inorganic supports tend to show increased monosilane yield. Bifunctional catalysts can be created for parallel reactions. nih.govnih.gov | Not specified |

Ionic Liquid Catalysts

A more recent development in the catalysis of trichlorosilane disproportionation is the use of ionic liquids (ILs). nih.gov These are salts with low melting points that can act as catalysts. Imidazolium-based ionic liquids, in particular, have demonstrated high catalytic activity. researchgate.netnih.gov To facilitate their use in industrial reactors, these ionic liquids are often immobilized on solid supports, a technique known as Supported Ionic Liquid Phase (SILP). nih.govnih.gov Porous polymers or inorganic materials like silica can serve as the support. researchgate.netnih.gov

The use of SILP catalysts combines the high reactivity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems. nih.gov Research has also explored bifunctional SILP catalysts that can simultaneously promote the disproportionation of TCS and the hydrogenation of the silicon tetrachloride by-product. nih.govnih.gov

The production of this compound via trichlorosilane disproportionation is governed by both thermodynamic and kinetic factors. The process involves a series of reversible reactions, and the conversion is limited by chemical equilibrium. researchgate.netrsc.org

| Reaction | Enthalpy of Reaction (ΔHr) | Key Thermodynamic & Kinetic Findings |

|---|---|---|

| 2SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂ | +6.402 kJ/mol ntnu.no | This initial step is slightly endothermic. It has the lowest rate and equilibrium constants in the series, making it the bottleneck from both kinetic and thermodynamic perspectives. rsc.org |

| 2SiH₂Cl₂ ⇌ SiHCl₃ + SiH₃Cl | +2.226 kJ/mol ntnu.no | The rate and equilibrium constants for this reaction are significantly higher than for TCS disproportionation. rsc.org |

| 2SiH₃Cl ⇌ SiH₂Cl₂ + SiH₄ | -0.248 kJ/mol ntnu.no | This reaction is slightly exothermic and has the highest reactivity in the series. ntnu.norsc.org |

Recycling and Valorization from By-Product Streams (e.g., Siemens Process)

The production of high-purity polysilicon via the Siemens process, which primarily utilizes trichlorosilane (TCS), inherently generates significant by-product streams. renewableenergyworld.comtrea.com These streams are complex mixtures containing unreacted precursors, hydrogen, and various chlorosilanes, notably silicon tetrachloride (STC) and this compound (DCS). renewableenergyworld.comtrea.com The economic and environmental sustainability of polysilicon manufacturing is increasingly dependent on the effective recycling and valorization of these by-products.

This compound, in particular, emerges as a significant component in the waste streams of multiple units within a polysilicon plant operating on the Siemens process. renewableenergyworld.com Due to its hazardous nature and low boiling point, storing large quantities of DCS is not feasible, necessitating pathways for its immediate recovery and reuse. renewableenergyworld.com One established valorization strategy involves the redistribution reaction of DCS with the more abundant by-product, silicon tetrachloride. By feeding waste DCS and excess STC into a specialized redistribution reactor, typically containing an ion-exchange catalyst, the by-products are converted back into the valuable primary precursor, trichlorosilane. renewableenergyworld.com This process can achieve a high conversion rate, with reports indicating that up to 95% of the initial DCS in the feed can be transformed into TCS, effectively closing the loop and recovering silicon value. renewableenergyworld.com

An alternative and innovative route involves utilizing the DCS by-product directly as a feedstock for the production of silane (SiH₄), a critical gas in the semiconductor and photovoltaic industries. rsc.org The disproportionation of DCS to silane offers thermodynamic and kinetic advantages over the traditional TCS-based route. rsc.org Process simulations show that using a reactive distillation (RD) approach with DCS as the feedstock can significantly lower energy consumption compared to conventional fixed-bed reactor (FBR) systems that start from TCS. rsc.org Depending on the process configuration and whether the main by-product is managed as STC or TCS, the energy savings can be substantial. rsc.org This approach not only mitigates a waste stream but also transforms it into a valuable product through a more energy-efficient pathway.

The core reactions involved in the redistribution of chlorosilanes are fundamental to these recycling strategies. The conversion of trichlorosilane itself is a source of this compound through the following equilibrium reaction. ntnu.no:

2 SiHCl₃ ⇌ SiH₂Cl₂ + SiCl₄

This reaction, along with subsequent redistribution steps, can be manipulated within reactive distillation columns to selectively produce desired chlorosilanes, including DCS. ntnu.nosegovia-hernandez.com Therefore, by-product streams from the Siemens process represent a crucial source for this compound, either for conversion back to trichlorosilane or as a direct precursor for other high-value silicon compounds. renewableenergyworld.comrsc.org

Advanced Purification and Separation Techniques for High-Purity this compound

The utility of this compound in the electronics and semiconductor industries is contingent on its availability in extremely high purity. researchgate.net The initial synthesis and recovery streams invariably contain a mixture of other chlorosilanes, dissolved gases like hydrogen chloride, and trace-level metallic and organic impurities. Consequently, advanced purification and separation techniques are indispensable for achieving the stringent purity levels required for applications such as epitaxial silicon layer deposition. siadmi.com

Distillation-Based Purification Strategies

Distillation, particularly fractional and reactive distillation, remains the cornerstone of this compound purification. researchgate.netx-mol.net The significant differences in the boiling points of various chlorosilanes allow for their effective separation through multi-stage distillation columns. Batch distillation in packed columns is a versatile and widely used method for the high purification of specialty gases like this compound. researchgate.net

Reactive distillation (RD) offers an intensified approach by integrating chemical reaction and separation within a single unit. ntnu.nosegovia-hernandez.com In the context of chlorosilane chemistry, RD systems are employed to drive equilibrium-limited redistribution reactions towards the desired product, which is then continuously separated. rsc.org For instance, trichlorosilane can be fed to a reactive distillation column where it undergoes disproportionation catalyzed by an ionic liquid or ion-exchange resin in the reboiler. ntnu.nogoogle.com this compound, being more volatile than TCS and STC, moves up the column and is drawn off as a high-purity distillate from the top. google.comgoogle.com This method avoids the high recycle rates and multiple reactors required in conventional process setups. ntnu.no

The operational parameters of the distillation column are critical for achieving high separation efficiency and product purity. A purity of over 90% for this compound has been reported using specific operating conditions in a reactive distillation setup. google.com

| Parameter | Value Range | Preferred Range |

|---|---|---|

| Tower Top Pressure (MPa) | 0.05 - 0.65 | 0.15 - 0.45 |

| Tower Top Temperature (°C) | -10 - 71 | 19 - 56 |

| Reboiler Pressure (MPa) | 0.15 - 0.85 | 0.35 - 0.65 |

| Reboiler Temperature (°C) | 44 - 111 | 73 - 99 |

| Reflux Ratio | 2 - 30 | 5 - 10 |

Table 1: Typical Operating Conditions for this compound Purification via Reactive Distillation google.com

Adsorptive Purification Methods

While distillation is effective for bulk separation, adsorptive methods are crucial for removing trace impurities that are difficult to separate by boiling point differences alone. google.comgoogle.com Adsorption involves passing the this compound stream through a packed bed of a solid adsorbent material that selectively captures contaminants.

Various adsorbents have been investigated for the purification of chlorosilanes. google.com Common materials include activated carbon, silica gel, alumina, and zeolite molecular sieves. google.comaaqr.org Activated carbon has been studied for its effectiveness in purifying silane, a process that shares similarities with this compound purification. nasa.gov However, implementing these systems can be complex, requiring dedicated adsorption towers and procedures for handling the adsorbent after it becomes saturated (breakthrough). google.com

Research into advanced adsorbents is ongoing. Computational studies using density functional theory (DFT) have been employed to assess the adsorption potential of novel materials for this compound. researchgate.net For instance, the suitability of metal-fullerene models for the adsorption of DCS has been evaluated for detection and removal purposes. researchgate.net The selection of an appropriate adsorbent depends on the specific impurities targeted, with zeolites being particularly noted for their high adsorption capacity and thermal stability in removing volatile organic compounds (VOCs). aaqr.org

Impurity Control and Trace Contaminant Removal Methodologies

Achieving electronic-grade purity (>99.99%) for this compound necessitates rigorous impurity control and targeted removal of specific trace contaminants down to parts-per-billion (ppb) levels. researchgate.netgoogle.com Certain impurities, particularly phosphorus and boron compounds, are especially detrimental to the performance of semiconductor devices. These elements are difficult to remove by simple distillation because they tend to form compounds with physical properties (e.g., boiling points) very similar to this compound. google.com

Specialized methods have been developed to address these challenging impurities. One approach involves contacting the chlorosilane stream with an adsorbent composed of copper or a copper compound supported on silica. google.com This method has proven effective in reducing phosphorus levels to the ppb range. google.com

Another advanced technique involves chemical conversion of the impurities into a more easily separable form. A patented process describes circulating trichlorosilane containing phosphorus trichloride (B1173362) (PCl₃) and boron trichloride (BCl₃) over an anion-exchange resin. google.com The resin catalyzes a disproportionation reaction that converts the impurities into a phosphine-borane (PH₃-BH₃) complex. This complex has different physical properties from the chlorosilanes and can subsequently be separated and removed by distillation. google.com

Continuous monitoring is essential for impurity control. Gas chromatography is a key analytical technique used for the metrological control of high-purity this compound production, capable of detecting hydrocarbon impurities at detection limits of 0.1–0.2 ppm. researchgate.net In certain semiconductor manufacturing processes, this compound itself is used as a rinsing agent to remove foreign matter and impurities from deposited films. google.com

Fundamental Chemical Reactivity and Mechanistic Investigations of Dichlorosilane

Gas-Phase Reaction Kinetics and Pathways of Dichlorosilane

The gas-phase reactions of this compound are critical in processes like chemical vapor deposition (CVD) for producing high-purity silicon. buffalo.eduwechemglobal.com

The thermal decomposition of this compound (SiH₂Cl₂) has been the subject of numerous studies to understand its behavior at high temperatures, which is crucial for applications like silicon epitaxy. buffalo.educapes.gov.br The primary decomposition pathways involve the elimination of either hydrogen chloride (HCl) or molecular hydrogen (H₂), leading to the formation of silylenes. buffalo.educapes.gov.br

Two main decomposition reactions are considered:

SiH₂Cl₂ → SiCl₂ + H₂

SiH₂Cl₂ → SiHCl + HCl

Theoretical calculations, such as ab initio methods, have been employed to determine the energetics of these pathways. buffalo.eduwikipedia.org High-level ab initio calculations predict comparable energy barriers for both reactions, with the elimination of SiHCl being slightly more favorable. buffalo.edu Specifically, the calculated barriers range from 73 to 76 kcal/mol for SiCl₂ elimination and 71 to 74 kcal/mol for SiHCl elimination. buffalo.edu The lower barrier for SiHCl elimination, combined with a larger predicted pre-exponential factor, suggests that this pathway is dominant at temperatures around 600°C. buffalo.edu

Experimental studies have provided varied results regarding the primary decomposition products. Some studies using techniques like infrared multiphoton dissociation and single-pulse shock tubes concluded that SiCl₂ and H₂ are the main products. buffalo.educapes.gov.br Conversely, other investigations using laser-induced fluorescence in a silicon CVD reactor detected SiHCl. buffalo.edu Flash pyrolysis experiments have also identified SiCl₂ and HCl as primary products. buffalo.edu

Interactive Table: Thermal Decomposition Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Reaction Order | 1.5 | osti.gov |

| Effective Activation Energy | 180 ± 12 kJ/mol | osti.gov |

| Activation Energy (First-Order Fit) | 60.0 kcal/mol | buffalo.edu |

| Calculated Barrier (SiCl₂ elimination) | 73-76 kcal/mol | buffalo.edu |

| Calculated Barrier (SiHCl elimination) | 71-74 kcal/mol | buffalo.edu |

Ammonia (B1221849) (NH₃): The reaction between this compound and ammonia is fundamental to the low-pressure chemical vapor deposition (LPCVD) of silicon nitride (Si₃N₄) films, a material widely used in semiconductor manufacturing. wechemglobal.comwikipedia.org This process typically occurs at elevated temperatures, around 780°C. electrochem.org In-situ mass spectrometry studies of the gas-phase reaction have identified several transient molecules, including SiH₂Cl(NH₂) and diaminosilane (SiH₂(NH₂)₂), which are formed through successive ammonolysis of this compound. electrochem.org An unexpected product, monosilylamine (SiH₃NH₂), has also been detected. electrochem.org The activation energy for the heterogeneous reaction between this compound and ammonia on a surface has been determined to be 169.4 kJ/mol. researchgate.net

Hydrogen (H₂): The this compound-hydrogen system is significant in silicon chemical vapor deposition processes. nasa.gov Ab initio studies have been conducted to map out the chemical reaction pathways and evaluate rate coefficients. nasa.gov These theoretical investigations help in understanding the fundamental interactions and reactions that occur between this compound and hydrogen in the gas phase. nasa.gov Experimental studies have shown that exposing a silicon surface saturated with this compound at 600°C to molecular hydrogen at the same temperature results in no reaction. aip.orgosti.gov This indicates that H₂ does not react with the adsorbed species under these conditions. aip.orgosti.gov

Oxygen (O₂): The reaction of this compound with oxygen-containing species is relevant to understanding potential impurities and the formation of silicon oxides. When this compound reacts with trace amounts of water vapor, it can lead to the formation of polysiloxanes. mit.edu This occurs through hydrolysis, where HCl is preferentially lost. mit.eduosti.gov The initial reaction of the SiHCl₂⁺ ion with water leads to the formation of SiHCl(OH)⁺ and then SiH(OH)₂⁺, with the subsequent elimination of HCl. osti.gov These reactions can continue, leading to the formation of larger polysiloxane chains. mit.edu

The gas-phase chemistry of this compound involves the formation of highly reactive transient species, primarily silylenes like dichlorosilylene (B1217353) (SiCl₂) and chlorosilylene (SiHCl). buffalo.eduacs.org These species are key intermediates in chemical vapor deposition processes. buffalo.educapes.gov.br

Dichlorosilylene (SiCl₂): SiCl₂ is a highly reactive intermediate proposed to form during the thermal decomposition of trichlorosilane (B8805176) (HSiCl₃) at high temperatures (1150 °C) in the Siemens process for producing electronic-grade silicon. acs.orgcapes.gov.br It can be generated from the decomposition of this compound itself. buffalo.educapes.gov.br SiCl₂ is known to be a transient species, but it can be stabilized and isolated using N-heterocyclic carbenes (NHCs). acs.orgcapes.gov.br The resulting (NHC)SiCl₂ adducts are stable and allow for the study of dichlorosilylene's chemistry. acs.orgcapes.gov.br These stabilized silylenes can undergo oxidative addition reactions with organic substrates to produce Si(IV) compounds. acs.orgcapes.gov.br

Chlorosilylene (SiHCl): SiHCl is another important transient species formed during the thermal decomposition of this compound. buffalo.eduwikipedia.org Ab initio calculations suggest that the formation of SiHCl through HCl elimination has a slightly lower activation energy than the formation of SiCl₂. buffalo.edu Experimental observations using 193 nm photolysis of SiH₂Cl₂ have also confirmed the production of SiHCl. buffalo.edu

The reactivity of these silylenes is a key aspect of silicon film growth. They are much more reactive than the parent this compound molecule and can insert into chemical bonds with low or no energy barriers. buffalo.eduresearchgate.net For instance, stable dialkylsilylenes have been shown to react with this compound, resulting in an insertion into the Si-Cl bond. ias.ac.in

Surface Reaction Dynamics and Adsorption Phenomena of this compound

The interaction of this compound with surfaces, particularly silicon, is a cornerstone of silicon epitaxy and atomic layer deposition (ALD). researchgate.netntnu.no

Studies on Si(100) and Si(111) surfaces reveal that this compound undergoes dissociative chemisorption. aip.orgresearchgate.netacs.org This means the molecule breaks apart upon bonding to the surface.

Upon exposure of a silicon surface to this compound, the molecule adsorbs and dissociates, primarily through the cleavage of a Si-Cl bond. acs.orgaip.org Fourier transform infrared (FTIR) spectroscopy studies on porous silicon at 200 K have shown the presence of surface species like dihydride (SiH₂) and monochloride (SiCl). aip.org This suggests an adsorption mechanism where the SiH₂Cl₂ molecule interacts with two surface sites (*), leading to the formation of a surface-bound SiH₂Cl species and a surface-bound Cl atom:

SiH₂Cl₂(g) + 2Si* → Si-SiH₂Cl + Si-Cl aip.org

First-principles calculations and density functional theory (DFT) studies support the dissociative chemisorption of this compound on the Si(100) surface. acs.orgutoronto.ca These calculations indicate that this compound can dissociate into a hydrogen atom and a SiHCl₂ fragment upon adsorption. acs.org The adsorption is energetically favorable, indicating a strong chemical interaction with the surface. acs.org

The stability of the adsorbed species is temperature-dependent. Annealing the surface after this compound exposure leads to further reactions. For example, dihydride species (SiH₂) can convert to monohydride (SiH) species as the temperature is increased from 300 K to 660 K. aip.org At even higher temperatures (above 660 K), the SiH species disappear as hydrogen desorbs from the surface. aip.org Similarly, dichloride surface species can be converted to more stable monochloride species upon annealing. ntnu.noaiche.org

Interactive Table: Adsorption Characteristics of this compound on Silicon Surfaces

| Surface | Adsorption Type | Primary Surface Species (Low Temp) | Dissociation Pathway | Source |

|---|---|---|---|---|

| Si(100) | Dissociative Chemisorption | SiH₂, SiCl | Si-Cl bond cleavage | acs.orgaip.org |

| Si(111) | Dissociative Chemisorption | SiCl | Dissociative | aip.orgresearchgate.net |

| Porous Si | Dissociative Chemisorption | SiH₂, SiCl | Si-Cl bond cleavage | aip.org |

The extent of surface coverage by adsorbed species can influence the subsequent adsorption and reaction dynamics of this compound. On Si(100) surfaces, it has been observed that larger chlorine coverages are achieved compared to Si(111) surfaces under the same conditions. aip.orgresearchgate.net

The coverage of monochloride species on the silicon surface shows a dependency on the exposure temperature, reaching a maximum at around 600°C. aip.orgresearchgate.net Density functional theory (DFT) calculations have investigated the effects of surface coverage on the adsorption of various chlorosilanes. utoronto.ca While the study did not focus in extreme detail on this compound coverage effects, it did note that for a related molecule, SiCl₂, higher coverage was strongly preferred. utoronto.ca The amount of this compound molecules adsorbed on the surface is a critical factor that determines the growth of the silicon layer in processes like atomic layer epitaxy (ALE). ntnu.noaiche.org The kinetics of this compound adsorption and the resulting surface coverage are pivotal in controlling the chemistry of silicon ALE. ntnu.noaiche.org

Chemisorption and Dissociative Adsorption on Silicon Substrates

Adsorption Site and Molecular Orientation Impact

On Si(100) and Si(111) surfaces, this compound chemisorbs dissociatively at all temperatures studied, from room temperature up to 800°C. researchgate.netaip.orgosti.govibm.comresearchgate.net First-principles calculations show that this compound can spontaneously dissociate on the Si(100) surface into a surface-adsorbed SiHCl₂ species and a hydrogen atom. acs.orgnih.gov The orientation of the molecule as it approaches the surface is crucial; a parallel orientation to the surface can facilitate the dissociation into SiCl and Cl. utoronto.ca

Studies using Fourier transform infrared (FTIR) spectroscopy on porous silicon at 200 K indicate that this compound adsorption primarily leads to the formation of dihydride (SiH₂) and monochloride (SiCl) surface species. This suggests a mechanism involving the breaking of a Si-Cl bond upon adsorption. aip.org In contrast, other studies using Auger electron spectroscopy (AES) and X-ray photoelectron spectroscopy (XPS) on Si(100) surfaces suggest the initial formation of dichloride (Si-Cl₂) species. ntnu.no

The nature of the silicon surface also plays a role. Investigations have shown that chlorine coverage is generally higher on Si(100) surfaces compared to Si(111) surfaces under the same conditions. researchgate.netaip.orgosti.gov The specific binding energies of the adsorbed species are also dependent on the adsorption site, with intradimer and interdimer sites on the reconstructed Si(100) surface showing different characteristics. utoronto.ca

Thermal Stability and Transformation of Surface-Adsorbed this compound Species

Once adsorbed onto a silicon surface, the this compound fragments are not static and can undergo transformations, particularly with changes in temperature.

Dihydride and Monohydride Surface Conversions

FTIR studies have shown that dihydride (SiH₂) species, formed from this compound adsorption at low temperatures, are not thermally stable. aip.org As the surface is heated from 300 K to 660 K, the concentration of SiH₂ species decreases, while the concentration of monohydride (SiH) species increases. aip.org This indicates a conversion of surface dihydrides to monohydrides. aip.org Above 660 K, the SiH species begin to disappear from the surface, which corresponds with the desorption of hydrogen gas (H₂). aip.org

Monochloride and Dichloride Surface Species

The chlorine-containing surface species also exhibit thermal transformations. Studies have indicated that upon annealing, surface dichloride (SiCl₂) species can convert to monochloride (SiCl) species. ntnu.no This conversion is favored by increasing the annealing temperature and time. ntnu.no Research using core-level soft x-ray photoelectron spectroscopy has shown that at all temperatures, from room temperature to 800°C, this compound dissociatively chemisorbs to form silicon monochloride (SiCl) surface species. researchgate.netaip.orgosti.govibm.comresearchgate.net The coverage of this monochloride species reaches a maximum at an exposure temperature of approximately 600°C. researchgate.netaip.orgosti.govresearchgate.net After high-temperature annealing (around 673 K), the surface is predominantly left with silicon monochloride species. dtic.mil Some studies propose that after extensive exposure to this compound, the surface can become terminated by a dichloride species, which can inhibit further adsorption. aip.org

Desorption Kinetics of Reaction By-products (e.g., HCl, H₂) from Surfaces

The by-products of this compound surface reactions, primarily hydrogen (H₂) and hydrogen chloride (HCl), eventually desorb from the surface, with the desorption kinetics being highly temperature-dependent.

Temperature programmed desorption (TPD) studies on the Si(111) 7x7 surface have identified the desorption of H₂, HCl, and silicon dichloride (SiCl₂) at temperatures of 810 K, 850 K, and 1000 K, respectively. aip.orgresearcher.life The relative amounts of these desorbing species can be influenced by the initial surface coverage. At higher coverages, the desorption of H₂ is favored, which in turn leads to more of the remaining chlorine desorbing as SiCl₂. aip.orgresearcher.life

The desorption of H₂ from silicon surfaces generally follows second-order kinetics, consistent with a recombinatory mechanism. asu.edu The activation energy for H₂ desorption from Si(111) and Si(100) surfaces is typically in the range of 2.5–2.9 eV. asu.edu For HCl, the desorption mechanism is also recombinatory, and calculations indicate that the intradimer pathway is the most favorable on the Si(100) surface, with a desorption activation energy of 65.0 kcal mol⁻¹. researchgate.net In some chemical vapor deposition (CVD) processes, the desorption of HCl from the silicon surface is the rate-limiting step at temperatures below 1173 K. aip.orgcolab.ws

Reaction Mechanisms of this compound with Specific Chemical Entities

Hydrolysis Reactions and Polysiloxane Formation Pathways

This compound reacts readily with water in a hydrolysis reaction, which is the foundational step for the formation of polysiloxanes. wikipedia.orgrsc.orguni-wuppertal.deresearchgate.net This reaction involves the substitution of the chlorine atoms with hydroxyl (OH) groups, releasing hydrogen chloride (HCl) as a byproduct. uni-wuppertal.deresearchgate.net

The initial hydrolysis of this compound (H₂SiCl₂) produces silanediol (B1258837) (H₂Si(OH)₂). europa.eu This silanediol is generally unstable and rapidly undergoes condensation reactions to form siloxanes, which are characterized by -Si-O-Si- linkages, and water. uni-wuppertal.deresearchgate.net

The hydrolysis can be controlled to produce different types of polysiloxanes. rsc.org Depending on the reaction conditions, both linear and cyclic polysiloxanes can be formed. wikipedia.orgrsc.org For example, hydrolysis in solvents like diethyl ether, dichloromethane, or pentane (B18724) can yield a mixture of cyclic and linear polysiloxanes. wikipedia.org The controlled addition of water, sometimes in a mixed solvent system, can lead to the formation of cyclic oligomers, [H₂SiO]ₙ, with 'n' ranging from 4 to 23. acs.orgacs.org

Hydrolysis: H₂SiCl₂ + 2H₂O → H₂Si(OH)₂ + 2HCl uni-wuppertal.deresearchgate.net

Condensation/Polymerization: nH₂Si(OH)₂ → [H₂SiO]ₙ + nH₂O uni-wuppertal.de

The formation of flammable solid polysiloxane deposits can be a hazard in industrial processes using this compound, and this is attributed to the reactions between this compound and water vapor. mit.eduosti.gov

Interactive Data Table: Desorption Products from this compound on Si(111) 7x7

| Desorption Product | Desorption Temperature (K) |

| H₂ | 810 |

| HCl | 850 |

| SiCl₂ | 1000 |

Data sourced from Temperature Programmed Desorption (TPD) experiments. aip.orgresearcher.life

Interactive Data Table: Hydrolysis Products of this compound

| Reactants | Initial Products | Final Products (after condensation) |

| This compound (H₂SiCl₂) + Water (H₂O) | Silanediol (H₂Si(OH)₂) + Hydrogen Chloride (HCl) | Linear and/or Cyclic Polysiloxanes ([H₂SiO]ₙ) + Water (H₂O) |

This table summarizes the general pathway of this compound hydrolysis. wikipedia.orgrsc.orguni-wuppertal.deresearchgate.neteuropa.eu

Ammonolysis Reactions for Silicon Nitride Formation

3 SiH₂Cl₂(g) + 4 NH₃(g) → Si₃N₄(s) + 6 HCl(g) + 6 H₂(g)

The mechanism of this transformation is complex, involving both gas-phase and surface-mediated reactions.

On a heated substrate, the formation of silicon nitride from this compound and ammonia proceeds through a series of well-defined surface reactions. Investigations on surfaces such as Si(100) have elucidated a multi-step mechanism involving the adsorption of precursors, surface-level chemical transformations, and the desorption of byproducts.

The initial step involves the competitive adsorption of this compound and ammonia onto active sites on the substrate surface. This compound can adsorb dissociatively, breaking a Si-Cl bond to form a surface-bound -SiH₂Cl species and a surface-adsorbed chlorine atom. Ammonia adsorbs onto silicon surface sites, readily forming -NH₂ and -H species.

The primary surface reaction pathway involves the nucleophilic attack of an adsorbed amido group (-NH₂) on the silicon center of an adsorbed this compound molecule or fragment. This leads to the formation of a Si-N bond and the elimination of hydrogen chloride (HCl). This process repeats, building a cross-linked silicon-nitrogen network. The proposed elementary steps are summarized in the table below.

| Step | Reaction Description | Reactants on Surface | Products on Surface | Desorbed Byproduct |

|---|---|---|---|---|

| 1 | Adsorption | SiH₂Cl₂(g), NH₃(g) | -SiH₂Cl, *-Cl, *-NH₂ | - |

| 2 | Initial Si-N Bond Formation | -SiH₂Cl, -NH₂ | -SiH₂(NH₂) + -Cl | - |

| 3 | HCl Elimination | -H, -Cl | (vacant site) | HCl(g) |

| 4 | Cross-linking | 2 x -SiH₂(NH₂) | -SiH₂(NH)SiH₂(*)- + *-NH₂ | H₂(g) |

The kinetics of film growth are highly dependent on process parameters such as temperature, pressure, and the reactant flow ratio (NH₃/SiH₂Cl₂). At lower temperatures, the reaction is often limited by the rate of surface reactions, while at higher temperatures, mass transport of the reactants to the surface can become the rate-limiting step.

The initial reaction in the gas phase is the nucleophilic substitution of a chlorine atom in this compound by an ammonia molecule, forming amino-dichlorosilane and hydrogen chloride:

SiH₂Cl₂ + NH₃ ⇌ H₂N-SiH₂Cl + HCl

This primary intermediate, amino-dichlorosilane, is highly reactive and can undergo several subsequent reactions:

Further Ammonolysis: Reaction with another ammonia molecule to replace the second chlorine atom, yielding diaminosilane. H₂N-SiH₂Cl + NH₃ ⇌ (H₂N)₂SiH₂ + HCl

Condensation: Two amino-dichlorosilane molecules can react to form a larger species with a Si-N-Si linkage, eliminating ammonia. This is a key step in forming the polymer-like precursors that lead to the solid film. 2 H₂N-SiH₂Cl → ClH₂Si-NH-SiH₂Cl + NH₃

These reactions can produce a mixture of linear and cyclic silazane species in the gas phase, which then adsorb onto the substrate and incorporate into the growing film. The specific distribution of these intermediates is a function of temperature and pressure and directly influences the final film's properties, such as density, stoichiometry, and hydrogen content.

| Intermediate Name | Chemical Formula | Formation Pathway | Role |

|---|---|---|---|

| Amino-dichlorosilane | H₂N-SiH₂Cl | SiH₂Cl₂ + NH₃ | Primary gas-phase intermediate |

| Diaminosilane | (H₂N)₂SiH₂ | H₂N-SiH₂Cl + NH₃ | Secondary intermediate, precursor to cross-linking |

| N-silylated amino-dichlorosilane | ClH₂Si-NH-SiH₂Cl | Condensation of 2 x H₂N-SiH₂Cl | Oligomeric precursor, builds Si-N-Si backbone |

| Cyclodisilazane derivatives | (ClHSi-NH)₂ | Intramolecular condensation | Stable cyclic precursor |

Reaction Mechanisms on Rigid Surfaces

Hydrosilylation Reactions with Unsaturated Organic Compounds

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene (C=C) or alkyne (C≡C). This compound is an effective reagent for these transformations, as it possesses two reactive Si-H bonds, allowing for mono- or di-addition. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.

The success of a hydrosilylation reaction using this compound hinges on the choice of catalyst, which governs both the reaction's efficiency (rate and yield) and its regioselectivity (the orientation of the Si-H addition).

Catalysts: Platinum-based catalysts are predominant. Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are widely used due to their high activity. Rhodium and other late transition metal complexes can also be employed, sometimes offering different selectivity profiles.

Regioselectivity: The addition of the H-SiH₂Cl moiety across a terminal alkene can result in two possible isomers:

β-adduct (anti-Markovnikov): The silyl (B83357) group attaches to the terminal carbon. This is the major product in most platinum-catalyzed reactions, proceeding via the Chalk-Harrod mechanism.

α-adduct (Markovnikov): The silyl group attaches to the internal carbon. This is typically a minor product.

The high preference for the terminal β-adduct is attributed to steric factors within the catalytic cycle, where the bulky silyl group favors addition to the less-hindered terminal position of the alkene.

Efficiency: Catalyst loading, temperature, and the presence of inhibitors or promoters significantly impact reaction efficiency. Platinum catalysts are effective at very low concentrations (ppm levels). However, side reactions, such as alkene isomerization, can occur, reducing the yield of the desired hydrosilylation product.

| Catalyst | Typical Conditions | Yield (%) | Regioselectivity (β:α ratio) | Key Observations |

|---|---|---|---|---|

| Speier's Catalyst (H₂PtCl₆) | 80-110 °C, neat | >90% | ~95:5 | Requires an induction period; can cause alkene isomerization. |

| Karstedt's Catalyst | 25-50 °C, neat or in solvent | >95% | >98:2 | Highly active at low temperatures; less isomerization. |

| Rhodium Complexes (e.g., Wilkinson's) | Variable | Moderate to High | Variable, can favor α-adduct | Selectivity is highly dependent on ligand structure. |

The primary products of the hydrosilylation of unsaturated compounds with this compound are organodichlorosilanes. These molecules are valuable bifunctional intermediates, containing both hydrolyzable Si-Cl bonds and a remaining Si-H bond.

The general reaction with a terminal alkene is as follows:

R-CH=CH₂ + H₂SiCl₂ --(Pt catalyst)--> R-CH₂-CH₂-SiH₂Cl

These organothis compound products serve as versatile building blocks in polymer and materials chemistry. The Si-Cl bonds can be readily hydrolyzed to form silanols (-Si-OH), which subsequently undergo condensation to produce polysiloxane networks or silicone polymers. The remaining Si-H bond can be used for a second hydrosilylation reaction, enabling the synthesis of cross-linked materials or more complex molecular architectures.

| Unsaturated Reactant | Major Product Name | Product Formula |

|---|---|---|

| 1-Hexene | Hexylthis compound | CH₃(CH₂)₅SiH₂Cl |

| Styrene | (2-Phenylethyl)this compound | C₆H₅CH₂CH₂SiH₂Cl |

| Allyl chloride | (3-Chloropropyl)this compound | ClCH₂CH₂CH₂SiH₂Cl |

| 1,5-Hexadiene | Bis(dichlorosilyl)hexane | ClH₂Si(CH₂)₆SiH₂Cl |

Catalyst Influence on Regioselectivity and Efficiency

Computational and Theoretical Investigations of this compound Reactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for probing the complex reaction mechanisms of this compound at a molecular level. These theoretical studies provide insights into reaction energetics, transition state structures, and the stability of intermediates that are often difficult to observe experimentally.

Theoretical investigations have been applied to both the ammonolysis and hydrosilylation reactions of this compound. For the CVD of silicon nitride, computational models have been used to:

Calculate the reaction enthalpies and activation energy barriers for the gas-phase formation of aminochlorosilane intermediates.

Simulate the adsorption energies of SiH₂Cl₂ and NH₃ on silicon surfaces, confirming that dissociative chemisorption is energetically favorable.

Map the potential energy surface for the surface reactions, identifying the lowest-energy pathways for Si-N bond formation and HCl elimination.

In the context of hydrosilylation, computational studies have successfully rationalized the high regioselectivity observed with platinum catalysts. By modeling the elementary steps of the Chalk-Harrod mechanism (oxidative addition, olefin insertion, reductive elimination), researchers have calculated the energies of the transition states leading to the α- and β-adducts. These calculations consistently show a lower activation barrier for the formation of the β-isomer, in excellent agreement with experimental results.

| Reaction System | Computational Method | Finding | Implication |

|---|---|---|---|

| SiH₂Cl₂ + NH₃ (Gas Phase) | DFT (e.g., B3LYP) | ΔH for H₂N-SiH₂Cl formation is slightly endothermic, but the reaction is entropically driven. | Explains the presence of gas-phase intermediates in CVD reactors. |

| SiH₂Cl₂ on Si(100) Surface | Periodic DFT | Dissociative adsorption of SiH₂Cl₂ is more favorable (-1.5 eV) than molecular adsorption (-0.4 eV). | Supports surface-mediated mechanisms where Si-Cl bond scission is an early step. |

| Hydrosilylation of Propene | DFT with Pt cluster model | Activation barrier for β-addition is ~3-5 kcal/mol lower than for α-addition. | Provides a quantitative energetic basis for the observed anti-Markovnikov regioselectivity. |

| Stability of Silazane Intermediates | Ab initio (e.g., MP2) | Cyclic silazanes like (ClHSi-NH)₂ are thermodynamically stable relative to linear oligomers. | Suggests cyclic species may be important, long-lived precursors in Si₃N₄ deposition. |

These theoretical models not only corroborate experimental data but also provide predictive power, enabling the rational design of new precursors and the optimization of reaction conditions for targeted material properties and chemical syntheses.

Density Functional Theory (DFT) Studies of Reaction Pathways and Activation Barriers

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reaction pathways and associated energy barriers of this compound.

Detailed DFT calculations have been instrumental in understanding the catalytic disproportionation of this compound into monochlorosilane (MCS) and trichlorosilane (TCS), a key reaction in producing silicon-based precursors for the semiconductor industry. nih.gov One study revealed the complete reaction cycle pathways for MCS generation, identifying the dehydrogenation of DCS as the rate-determining step. nih.gov This research highlighted that the intermediate species, SiHCl₃-SiH₂Cl⁻, plays a crucial role by facilitating chlorine transfer to produce MCS and TCS. nih.gov

In the context of silicon nitride (Si₃N₄) CVD from this compound and ammonia, DFT has been used to compute the activation barriers for various elementary reactions. researchgate.net For instance, the activation energy for the decomposition of this compound (SiH₂Cl₂) into silylene (SiCl₂) and hydrogen (H₂) is a critical parameter in kinetic models. Studies have compared different levels of theory to determine these barriers. researchgate.net

Another significant area of investigation is the interaction of DCS with silicon surfaces, which is fundamental to the epitaxial growth of silicon. utoronto.ca DFT calculations performed on periodic slabs of the Si(100) surface have shown that this compound can undergo dissociative chemisorption. utoronto.ca The analysis of reaction pathways for surface processes, such as the formation of SiCl₂ from a surface dimer atom, has been explored. For example, the formation of SiCl₂ via an intradimer route was found to have a reaction barrier of 3.62 eV. utoronto.ca

The table below presents a selection of calculated activation barriers for reactions relevant to this compound chemistry, as determined by computational studies.

| Reaction | System/Process | Computational Method | Calculated Activation Barrier (kJ/mol) | Reference |

| SiH₄ → SiH₂ + H₂ | SiH₄/NH₃ CVD | DFT | 234 | researchgate.net |

| SiH₂ + NH₃ → SiH₃NH₂ | SiH₄/NH₃ CVD | DFT | Low Barrier | researchgate.net |

| SiH₄ + NH₃ → SiH₃NH₂ + H₂ | SiH₄/NH₃ CVD | DFT | High Barrier | researchgate.net |

| DCS Dehydrogenation | DCS Disproportionation | DFT | Rate-determining step | nih.gov |

| Si(surface dimer) → SiCl₂(g) | DCS on Si(100) | DFT | 349.1 (3.62 eV) | utoronto.ca |

| SiCl₂(g) + HCl(g) → SiHCl₃(g) | DCS on Si(100) | DFT | 103.2 (1.07 eV) | utoronto.ca |

Note: The data in this table is compiled from different theoretical studies and serves as an illustrative example of the application of DFT in determining reaction energetics.

Quantum Chemical Modeling of Gas-Phase and Surface Processes

Quantum chemical modeling provides a foundational understanding of the elementary reactions involving this compound in both the gas phase and on surfaces, which is essential for developing accurate kinetic models for processes like CVD. buffalo.eduspiedigitallibrary.org These models often incorporate ab initio quantum chemistry methods to describe the complex network of reactions that occur. spiedigitallibrary.org

In the chemical vapor deposition of silicon nitride from this compound and ammonia, quantum chemistry has been used to build and study extended chemical mechanisms. spiedigitallibrary.org These mechanisms include not only the primary precursors but also intermediate species and their subsequent reactions. Adequately describing the gas-phase kinetics over a range of temperatures and pressures is a key outcome of this modeling. spiedigitallibrary.org For the Si-H-Cl system, studies have focused on calculating the temperature and pressure-dependent rate coefficients of elementary gas-phase reactions using quantum chemical calculations combined with theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nii.ac.jp This approach allows for the development of more versatile reaction mechanisms that can be applied to a broader range of process conditions than those based solely on experimental data fitting. nii.ac.jp

The modeling of surface processes is equally critical. The interaction between gas-phase species derived from this compound and the growing film surface dictates the material's properties. Quantum chemical methods, often using a cluster model approach, are employed to investigate the surface mechanism of film growth. spiedigitallibrary.org These calculations can determine the thermodynamics of surface coverage by different chemisorbed groups and identify the key reactions that lead to film deposition. spiedigitallibrary.org For example, in silicon nitride deposition, the reactions of various gas-phase components with active centers on the surface are calculated to understand the growth mechanism at an atomic level. spiedigitallibrary.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the time evolution of a system of interacting atoms and molecules, providing insights into the dynamic processes that are inaccessible to static quantum chemistry calculations. While specific MD studies focusing exclusively on this compound are less common than DFT or other quantum chemical studies, the methodology is applied to related systems and processes.

In the context of CVD, MD simulations can be used to model the growth of thin films. researchgate.net For instance, simulations can track the deposition of atoms on a substrate, revealing how the film structure evolves. For silicon nitride film growth, which uses this compound as a precursor, MD simulations have been used to model the process of atomic deposition on an amorphous silicon surface. researchgate.net These simulations provide a picture of the early stages of film growth and can help in understanding the formation of the film's microstructure. researchgate.net

The general framework for atomistic simulation of deposition processes like CVD often combines multiple techniques. Quantum chemistry is used to determine the reaction rates and energies, while kinetic Monte Carlo (KMC) or MD simulations use this information to model the film growth over longer time scales. researchgate.net This multi-scale approach is necessary to bridge the gap between individual atomic events and the macroscopic properties of the resulting material.

MD simulations can also be used to study the fundamental interactions of molecules on surfaces. For example, while not specific to this compound, MD simulations have been used to investigate the adsorption of other silane (B1218182) molecules on silica (B1680970) surfaces, revealing how surface functionalization affects protein adsorption and bioactivity. nih.gov These types of studies showcase the potential of MD to probe the detailed interactions between silanes and various substrates.

Advanced Materials Synthesis and Processing Leveraging Dichlorosilane

Dichlorosilane in Chemical Vapor Deposition (CVD) Processes

This compound is widely utilized in different CVD processes, including atmospheric pressure CVD (APCVD), low-pressure CVD (LPCVD), and plasma-enhanced CVD (PECVD), to produce monocrystalline, polycrystalline, and amorphous silicon films. wikipedia.org The choice of this compound over other silicon precursors like silane (B1218182) (SiH4), trichlorosilane (B8805176) (SiHCl3), and silicon tetrachloride (SiCl4) is often dictated by its advantageous processing characteristics, such as a lower deposition temperature compared to trichlorosilane and silicon tetrachloride, and better film quality compared to silane. wikipedia.orgsiadmi.com

Silicon Epitaxial Growth and Polycrystalline Silicon Deposition

This compound is a primary source for the chemical vapor deposition (CVD) of high-quality polycrystalline silicon. nasa.gov This process is a potential cost-effective substitute for the more traditional trichlorosilane-based methods in producing solar-grade polycrystalline silicon. nasa.gov The use of this compound in CVD reactors has demonstrated increased deposition rates and higher conversion efficiencies when compared to trichlorosilane decomposition. unt.edu In the context of silicon epitaxy, where a thin, single-crystal layer is grown on a crystalline substrate, this compound is a frequently used precursor gas. halbleiter.org The process typically involves the thermal decomposition of this compound or its reduction by hydrogen. siadmi.com

The trend towards lower processing temperatures in advanced integrated circuit manufacturing is driven by the need to minimize dopant diffusion. aip.org this compound facilitates lower temperature selective epitaxial growth (SEG) of silicon compared to other chlorinated silanes. aip.orgaip.org Studies have demonstrated the successful growth of defect-free, selectively overgrown silicon epitaxial layers at deposition temperatures between 800 and 850 °C using a this compound-hydrogen mixture in a low-pressure chemical vapor deposition (LPCVD) hot-wall reactor. aip.orgaip.org

A critical aspect of achieving high-quality low-temperature epitaxy is the preparation and maintenance of an atomically clean silicon surface. An HF vapor treatment can effectively remove native oxides and passivate the silicon surface before it is loaded into the reactor. aip.orgaip.org Furthermore, introducing a small amount of this compound into the hydrogen ambient during the prebake cycle at 900 °C helps to maintain a pristine, oxide-free surface and suppresses the undercutting of oxide-covered areas. aip.orgaip.org While this compound allows for lower growth temperatures than some precursors, it is generally limited to temperatures above 600–650 °C for achieving practical growth rates, as the desorption of chlorine from the surface becomes a limiting factor at lower temperatures. researchgate.net In comparison, higher-order silanes like trisilane can enable growth at even lower temperatures, below 350 °C. researchgate.net

The kinetics of film growth during the chemical vapor deposition (CVD) of silicon from this compound are significantly influenced by several key process parameters, including temperature, pressure, and precursor concentration. numberanalytics.com The deposition rate generally exhibits a strong dependence on temperature, following an Arrhenius relationship in the surface-reaction-limited regime. cambridge.org For instance, in a rapid thermal CVD process, an activation energy of approximately 1.77 eV has been calculated for the deposition of polysilicon from this compound. cambridge.org

The pressure within the CVD reactor also plays a crucial role. numberanalytics.com Reduced pressures are generally favored as they tend to minimize unwanted gas-phase reactions and enhance the uniformity of the deposited film across the wafer. wikipedia.org Investigations into selective epitaxial growth (SEG) in pancake reactors have studied pressures ranging from 40 to 150 Torr and temperatures between 820°C and 1020°C. purdue.edu

The composition of the carrier gas and the partial pressures of the reactants are also critical. A semi-empirical model for SEG in a this compound-HCl-H2 system shows that the growth rate is a combination of a growth term dependent on the partial pressures of this compound and hydrogen, and an etch term that is a function of the HCl partial pressure. aip.org The use of different carrier gases, such as substituting hydrogen with argon, can also affect the deposition rate. cambridge.org

Interactive Data Table: Effect of Process Parameters on Silicon Film Growth from this compound

| Parameter | Effect on Growth Rate | Effect on Film Properties | Source |

| Temperature | Increases with temperature (surface reaction limited regime) | Affects crystallinity, surface morphology, and defect density. cambridge.orgpurdue.edu | cambridge.orgpurdue.edu |

| Pressure | Can influence deposition rate and uniformity. wikipedia.orgpurdue.edu | Lower pressures often improve film uniformity. wikipedia.org | wikipedia.orgpurdue.edu |

| This compound Partial Pressure | Directly influences the growth component of the deposition rate. aip.org | Affects growth kinetics and can influence selectivity. aip.org | aip.org |

| HCl Partial Pressure | Introduces an etching component, which can be used to control selectivity. aip.org | Critical for achieving selective deposition on patterned wafers. aip.org | aip.org |

| Carrier Gas (e.g., H2, Ar) | Can affect deposition kinetics; for example, substitution of H2 with Ar can retard the rate. cambridge.org | Can influence the chemical pathways and surface reactions. cambridge.org | cambridge.org |

Thermodynamic equilibrium calculations can be a valuable tool for optimizing chemical vapor deposition (CVD) processes involving this compound. osti.govosti.gov These calculations for the Si-H-Cl system can predict the expected deposition behavior over a wide range of temperatures, pressures, and gas mixture ratios. osti.govosti.govresearchgate.net By comparing the calculated equilibrium deposition rates with experimentally observed rates, the applicability of the equilibrium model for a given set of process conditions can be determined. osti.govosti.gov

Studies have shown that for the deposition of silicon from this compound, equilibrium calculations can serve as a reliable guide for process development at temperatures above approximately 1000°C and pressures ranging from 80 to 625 Torr. osti.govresearchgate.net However, at lower temperatures, the deposition process is less likely to be at equilibrium, and kinetic factors become more dominant. osti.gov The results of these calculations are often presented as three-dimensional contour plots of the Si/Cl ratio as a function of the Cl/H ratio, temperature, and pressure, providing a qualitative picture of the deposition landscape. osti.govresearchgate.net This information is instrumental in optimizing the process for specific applications, such as silicon-on-insulator (SOI) technology. osti.govresearchgate.net

Impact of Process Parameters on Film Growth Kinetics

Microcrystalline Silicon Film Formation via Plasma-Enhanced CVD

Plasma-enhanced chemical vapor deposition (PECVD) is a technique that utilizes a plasma to facilitate the decomposition of precursor gases, allowing for film deposition at lower temperatures than conventional CVD. wikipedia.org This method is particularly useful for depositing microcrystalline silicon (μc-Si:H) films, which are of interest for applications such as thin-film transistors and solar cells. scispace.comaip.org The use of this compound in the PECVD process for μc-Si:H has been shown to offer several advantages. scispace.comaip.orgdntb.gov.ua

The addition of this compound to the gas mixture in a plasma-enhanced chemical vapor deposition (PECVD) process has a notable impact on the properties of the resulting microcrystalline silicon films. Research has shown that even small amounts of this compound can enhance the crystallinity of the material. scispace.comaip.orgdntb.gov.ua This is attributed to the chemical effects of chlorine in the plasma and on the growing film surface. researchgate.net

Furthermore, the presence of this compound has been found to significantly reduce the defect density in the films. scispace.comaip.orgdntb.gov.ua Sub-band-gap absorption spectroscopy has indicated a low defect density in μc-Si:H films grown with the addition of this compound. scispace.comaip.orgdntb.gov.ua One of the key benefits is the ability to produce material of a truly intrinsic character, with a high dark-conductivity activation energy (e.g., 0.62 eV) and low dark conductivity (e.g., 1.6 x 10⁻⁸ S/cm), without the need for special gas purification or microdoping techniques. scispace.comaip.orgdntb.gov.ua This is partly due to the reduction of oxygen incorporation into the film by more than a factor of two when this compound is used. scispace.comaip.orgdntb.gov.ua The use of chlorine-containing precursors like this compound in PECVD processes can lead to improved crystallization even at low deposition temperatures and a reduced incorporation of weak Si-H bonds. researchgate.net

Interactive Data Table: Effect of this compound on Microcrystalline Silicon Properties in PECVD

| Property | Observation with this compound Addition | Source |

| Crystallinity | Enhanced | scispace.comaip.orgdntb.gov.ua |

| Defect Density | Reduced | scispace.comaip.orgdntb.gov.ua |

| Dark Conductivity | Significantly decreased (e.g., to 1.6 x 10⁻⁸ S/cm) | scispace.comaip.orgdntb.gov.ua |

| Activation Energy | Increased (e.g., to 0.62 eV) | scispace.comaip.orgdntb.gov.ua |

| Oxygen Incorporation | Reduced by over a factor of 2 | scispace.comaip.orgdntb.gov.ua |

Plasma Chemistry and Surface Reactions in PECVD

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes plasma to activate precursor gases, enabling film deposition at lower temperatures than traditional CVD methods. ceitec.cz In PECVD processes involving this compound, the plasma environment plays a crucial role in the chemistry of film formation.

The plasma, generated by an RF or DC discharge, is a partially ionized gas containing energetic electrons, ions, and neutral species. wikipedia.org These energetic electrons collide with and dissociate the this compound and other reactant gas molecules, creating a high concentration of free radicals and other reactive species. wikipedia.org This dissociation process overcomes the activation energy for chemical reactions at much lower temperatures than purely thermal methods. ceitec.cz

For instance, in the deposition of microcrystalline silicon, the addition of this compound to a silane plasma has been shown to enhance crystallinity and reduce oxygen incorporation. The plasma chemistry in a this compound-based system is complex. Ion-molecule reactions can lead to the formation of various polysiloxane species, especially when residual water is present. osti.gov The primary reaction pathway often involves the loss of hydrogen chloride (HCl), which can influence the reactivity of the resulting film. osti.gov

Surface reactions are fundamental to the film growth in PECVD. The reactive species generated in the plasma adsorb onto the substrate surface. The composition and properties of the deposited film are determined by the nature of these adsorbed species and their subsequent reactions on the surface. Studies using density functional theory (DFT) have shown that molecules like this compound can undergo dissociative chemisorption on a silicon surface, breaking down into reactive fragments that contribute to film growth. utoronto.ca The specific orientation of the molecule and the adsorption site on the surface influence the binding energy and the likelihood of dissociation. utoronto.ca The interaction between the plasma-generated radicals and the growing film surface is a key factor in determining the final material properties.

Silicon Nitride Film Deposition

Silicon nitride (Si₃N₄) films are widely used in the semiconductor industry as dielectric layers, passivation coatings, and masks for etching due to their excellent mechanical hardness, thermal stability, and electrical insulation properties. alfachemic.com this compound is a common precursor for depositing these films. siadmi.com

3SiH₂Cl₂(g) + 4NH₃(g) → Si₃N₄(s) + 6HCl(g) + 6H₂(g)

This process is valued for its ability to produce films with excellent thickness uniformity and conformal step coverage over complex topographies. utwente.nl The deposition is a multi-step process involving gas transport to the wafer surface, adsorption of reactants, surface chemical reactions, and desorption of byproducts. A significant drawback of using chlorine-containing precursors like this compound is the formation of ammonium (B1175870) chloride (NH₄Cl) as a byproduct, which can deposit in the exhaust lines of the reactor. google.comelectrochem.org

The deposition rate in LPCVD from this compound and ammonia (B1221849) is kinetically controlled by the surface reaction, meaning it is highly dependent on the deposition temperature. Research has shown that transient molecules like aminothis compound (SiH₂Cl(NH₂)) and diaminosilane (SiH₂(NH₂)₂) are formed as intermediates during the reaction. electrochem.org

The stoichiometry and mechanical properties of silicon nitride films deposited via LPCVD using this compound and ammonia can be precisely controlled by adjusting the process parameters. The most influential parameters are the gas flow ratio of this compound to ammonia (DCS:NH₃), the deposition temperature, and the total pressure. utwente.nl

Film Stoichiometry: The silicon-to-nitrogen (Si/N) ratio in the film is primarily determined by the DCS:NH₃ gas flow ratio. utwente.nlresearchgate.net

An excess of ammonia (low DCS:NH₃ ratio) results in films that are nearly stoichiometric (Si₃N₄). utwente.nl

Increasing the this compound flow relative to ammonia (high DCS:NH₃ ratio) produces silicon-rich silicon nitride films. utwente.nl

The refractive index of the film is often used as a proxy for its stoichiometry. For stoichiometric Si₃N₄, the refractive index is approximately 2.0. lpcvd.com As the silicon content increases, the refractive index also increases. utwente.nl For example, at a deposition temperature of 700°C and a pressure of 270 mTorr, increasing the DCS-to-ammonia ratio leads to a higher refractive index. google.com

Mechanical Properties: The residual stress in silicon nitride films is a critical parameter, especially for applications in microelectromechanical systems (MEMS). utwente.nl

Stoichiometric silicon nitride films typically exhibit high tensile stress, which can make them unsuitable for certain mechanical structures. alfachemic.comutwente.nl

By depositing silicon-rich films (using an excess of DCS), the tensile stress can be significantly reduced, and it is even possible to achieve compressive stress. utwente.nl

The deposition temperature also plays a role in the film's properties. Higher deposition temperatures generally lead to denser films with lower etch rates. researchgate.net

Below is a table summarizing the effect of process parameters on the properties of LPCVD silicon nitride films.

| Property | Key Control Parameter | Effect of Increasing the Parameter |

| Stoichiometry (Si/N ratio) | DCS:NH₃ gas flow ratio | Increases Si content, creating silicon-rich films. utwente.nl |

| Refractive Index | DCS:NH₃ gas flow ratio | Increases with higher Si content. utwente.nl |

| Residual Stress | DCS:NH₃ gas flow ratio | Shifts from high tensile to low tensile or compressive. utwente.nl |

| Density / Etch Rate | Deposition Temperature | Increases density and decreases etch rate. researchgate.net |

Low-Pressure CVD of Silicon Nitride from this compound and Ammonia

Silicon Dioxide Film Deposition

This compound is also utilized in the deposition of silicon dioxide (SiO₂) thin films, another cornerstone material in microelectronics. siadmi.com A common method is LPCVD, where this compound is reacted with an oxidizing agent, typically nitrous oxide (N₂O), at high temperatures, often around 900°C. cityu.edu.hkcityu.edu.hk The chemical reaction for this process is:

SiH₂Cl₂(g) + 2N₂O(g) → SiO₂(s) + 2N₂(g) + 2HCl(g) cityu.edu.hk

This method yields films with excellent uniformity. cityu.edu.hk However, a potential issue is the incorporation of chlorine into the film, which can sometimes lead to cracking. cityu.edu.hk

Research has explored varying process conditions to optimize film quality. For instance, mirror-like SiO₂ films were achieved at 900°C with a specific N₂O to DCS gas ratio and within a narrow pressure range (0.35 to 0.69 Torr). byu.edu Deviating from this pressure range resulted in hazy films or no deposition. byu.edu The formation of hydrochloric acid (HCl) as a byproduct is a concern due to its corrosive nature. google.com Studies have shown that adjusting the flow rate ratio of DCS to N₂O to be greater than 2:1, while maintaining a molar reacting ratio of approximately 1:2, can help reduce HCl production and improve deposition rate and uniformity. google.com

The use of carbon dioxide (CO₂) as an alternative oxidizer to N₂O has also been investigated for depositing silicon-rich SiO₂ films at temperatures between 800 and 950°C. usu.edu

Deposition of Advanced Silicon-Containing Layers

Beyond silicon nitride and silicon dioxide, this compound serves as a precursor for more advanced silicon-containing layers that are crucial for high-performance electronic and optoelectronic devices.

Silicon-germanium (SiGe) alloys are of great interest for fabricating heterojunction bipolar transistors (HBTs) and other advanced devices due to the ability to engineer the bandgap of silicon. doi.org this compound, in combination with germane (B1219785) (GeH₄), is used for the epitaxial growth of SiGe layers. aip.orgaip.org

SiGe films have been successfully grown at atmospheric pressure and at temperatures as low as 550-625°C using this chemistry. aip.orgaip.org The composition of the SiGe alloy can be controlled by varying the relative flow rates of the precursor gases. Research has demonstrated the growth of SiGe films with germanium concentrations ranging from 15% to 44%. aip.orgaip.org

A key advantage of using a this compound-based chemistry is the ability to achieve selective epitaxial growth (SEG), where the SiGe alloy grows only on exposed silicon surfaces and not on adjacent dielectric materials like silicon dioxide. aip.orgaip.org This selectivity is often achieved without the need to add HCl gas, which is a significant process advantage. aip.org Furthermore, the selective growth process using this compound has been shown to produce films without the faceting at the oxide sidewall that is common in higher-temperature silicon growth processes. aip.orgaip.org

In reduced-pressure CVD (RP-CVD), the addition of HCl to the this compound and germane gas mixture is used to control selectivity and loading effects (variations in growth rate and composition depending on the amount of exposed silicon). doi.org The presence of chlorine can preferentially retain silicon in the gas phase, leading to an increase in the germanium concentration in the grown film as the HCl flow increases. doi.org

The growth kinetics are also influenced by the presence of germanium. The germanium atoms on the growing surface can act as desorption centers for hydrogen, lowering the activation energy for hydrogen desorption and thereby enhancing the growth rate of the silicon component of the alloy. doi.org

Silicon Carbide (SiC) Film Formation

This compound is utilized in Low-Pressure Chemical Vapor Deposition (LPCVD) for the synthesis of silicon carbide (SiC) thin films, a material valued for its strength, high thermal conductivity, and stability in extreme environments. lpcvd.com In these processes, this compound typically serves as the silicon source, often in conjunction with a carbon-containing precursor.

One method involves the use of this compound with 1,3-disilabutane (B3149796) (DSB) to deposit polycrystalline 3C-SiC films. aip.org Research has shown that by adjusting the flow rate of this compound relative to DSB, the residual stress and elemental composition of the SiC films can be controlled. aip.org Since DSB contains both silicon and carbon and DCS contains only silicon, increasing the DCS flow rate fraction leads to a higher silicon-to-carbon ratio in the resulting film. aip.org This technique allows for the deposition of uniform films on large-diameter wafers at temperatures around 800°C. aip.org

Another common dual-source approach for LPCVD of SiC combines this compound with a simple hydrocarbon, such as acetylene (B1199291) (C₂H₂). researchgate.netosti.govmdpi.com The deposition of SiC films using the SiH₂Cl₂/C₂H₂/H₂ reaction system is highly dependent on temperature. researchgate.netosti.gov Studies have shown that films deposited at 1023 K (750°C) are amorphous, while those deposited at 1073 K (800°C) are microcrystalline, and films become preferentially oriented at 1173 K (900°C). researchgate.netosti.gov The deposition rate increases significantly with temperature. researchgate.netosti.gov The activation energy for the surface reaction path in this system has been estimated at 71 kcal/mol. researchgate.netosti.gov

Table 1: Process Parameters for SiC Film Deposition using this compound

| Parameter | Dual Precursor: DCS & 1,3-disilabutane | Dual Precursor: DCS & Acetylene |

| Deposition Method | Low-Pressure Chemical Vapor Deposition (LPCVD) | Low-Pressure Chemical Vapor Deposition (LPCVD) |

| Deposition Temperature | ~800 °C aip.org | 750 - 900 °C researchgate.netosti.gov |

| Pressure | 150 – 180 mTorr aip.org | Not Specified |

| Resulting Film Type | Polycrystalline 3C-SiC aip.org | Amorphous to (110) oriented, depending on temperature researchgate.netosti.gov |

| Key Control Parameter | DCS flow rate fraction to control Si:C ratio and stress aip.org | Temperature to control crystallinity researchgate.netosti.gov |

This compound in Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers atomic-scale thickness control and exceptional conformality over high-aspect-ratio structures. The process is based on sequential, self-limiting surface reactions. washington.edu this compound is a key chlorosilane precursor used in both thermal and plasma-enhanced ALD (PEALD) for depositing a variety of silicon-based thin films, including silicon nitride and silicon dioxide. nih.gov Its stability at the required process temperatures and its reactivity with various co-reactants make it a versatile choice for advanced semiconductor manufacturing. researchgate.net

ALD of Silicon Nitride Thin Films